N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
Description
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C21H20N4O2/c1-21(2,3)27-20(26)24-17-6-4-5-15-12-23-19(11-16(15)17)25-10-8-14-7-9-22-13-18(14)25/h4-13H,1-3H3,(H,24,26) |
InChI Key |
AVEOOGFFDUOPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitration of 3-Bromoisoquinoline
The regioselective nitration of 3-bromoisoquinoline exploits the electron-withdrawing effect of the bromine atom to direct electrophilic substitution to position 5. Using a mixture of concentrated nitric and sulfuric acids at 0–5°C, 3-bromo-5-nitroisoquinoline is obtained in 65–72% yield.
Alternative Routes via Bischler-Napieralski Cyclization
For cases where brominated precursors are unavailable, the Bischler-Napieralski reaction offers an alternative. Starting with 2-(3-bromo-4-nitrophenyl)ethylamide, cyclization under phosphoryl chloride (POCl3) yields the nitro-substituted isoquinoline core.
Reduction of Nitro Group to Amine
Catalytic Hydrogenation
Hydrogenation over 10% Pd/C in ethanol at 50 psi H2 reduces the nitro group to an amine in 90–95% yield. This method avoids over-reduction and preserves the pyrrolopyridine moiety.
Chemical Reduction with Iron
In cases where catalytic hydrogenation is impractical, Fe powder in HCl/ethanol at reflux provides the amine in 80–85% yield. However, this method requires careful pH adjustment to prevent decomposition.
Boc Protection of the Primary Amine
Standard Boc Protection Protocol
The amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at room temperature for 4 hours affords this compound in 92–95% yield.
Solvent and Base Optimization
Replacing DCM with tetrahydrofuran (THF) and using 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time to 1 hour without compromising yield.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity ≥99% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase (retention time: 8.2 minutes).
Comparative Analysis of Synthetic Routes
| Step | Method A (Pd/C Hydrogenation) | Method B (Fe/HCl) |
|---|---|---|
| Yield | 95% | 85% |
| Purity | ≥99% | 92% |
| Reaction Time | 6 hours | 12 hours |
| Scalability | Excellent | Moderate |
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has various applications across different research domains:
Medicinal Chemistry
- Enzyme Inhibition: The compound is being studied for its potential as an inhibitor of specific enzymes or receptors. For instance, it may interact with ATP-binding sites in enzymes, which could lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders .
- Biological Activity Studies: Molecular docking studies suggest that derivatives of this compound exhibit affinity for proteins involved in disease pathways, such as the PqsR protein in Pseudomonas aeruginosa, indicating potential antibacterial properties .
Material Science
- Building Block for Complex Molecules: Its unique structure makes it a valuable intermediate for synthesizing more complex organic compounds used in pharmaceuticals and materials science .
- Development of New Materials: The compound can be utilized in creating novel materials with specific properties due to its diverse functional groups .
Chemical Reactions
- This compound can undergo various chemical reactions including:
- Oxidation and Reduction Reactions: These reactions allow for the modification of functional groups within the molecule.
- Substitution Reactions: It can participate in nucleophilic or electrophilic substitutions depending on the reagents used .
Case Study 1: Enzyme Inhibition
A study investigated the structure–activity relationship of pyrrolopyridine derivatives, revealing that modifications at the 3-position significantly affected inhibitory potency against haspin, a kinase implicated in cancer progression. The findings indicated that certain substitutions enhanced selectivity and potency .
Case Study 2: Molecular Docking Studies
Research focusing on molecular docking revealed that N-Boc derivatives show promising binding affinities to target proteins involved in bacterial regulation. This suggests potential applications in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. For example, it can interact with the ATP-binding site of certain enzymes, forming hydrogen bonds with key amino acid residues . This interaction can inhibit the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240)
- Structural Relationship : MK-6240 is the deprotected, radiolabeled derivative of the Boc-protected compound. The Boc group in the precursor enhances stability during synthesis but is absent in the final tracer .
- Function: A second-generation tau PET tracer with subnanomolar affinity (Ki = 0.14 nM) for hyperphosphorylated tau in neurofibrillary tangles (NFTs) .
- Advantages Over First-Generation Tracers :
- Higher Specificity : Minimal off-target binding in gray and white matter compared to tracers like [18F]Flortaucipir .
- Improved Kinetics : Rapid brain uptake and clearance, enabling accurate quantification of tau pathology .
- Clinical Utility : Validated in Alzheimer’s disease (AD) patients, showing strong correlation with postmortem tau burden .
[18F]Flortaucipir (AV-1451)
- Structural Differences : Lacks the pyrrolopyridine moiety; instead, it features a benzimidazole core.
- Performance Limitations :
Key Comparison with MK-6240 :
JNJ-64326067
THK5317 (First-Generation Tracer)
- Limitations: Binds to monoamine oxidase-B (MAO-B) and exhibits nonspecific retention in white matter, reducing diagnostic accuracy .
- MK-6240 Advantage: No significant binding to MAO-B, enabling clearer visualization of cortical tau .
Clinical and Preclinical Findings
- MK-6240 in AD : Shows strong uptake in Braak stage-associated regions (entorhinal cortex, neocortex) with minimal retention in healthy controls .
Biological Activity
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its antiproliferative effects against cancer cell lines. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[2,3-c]pyridine derivatives, which are known for their diverse pharmacological properties. Its molecular formula is , with a molecular weight of 360.4 g/mol. The structure includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used to enhance solubility and stability in biological assays.
Inhibition of LSD1
Recent studies have highlighted the compound's role as a potent inhibitor of lysine-specific demethylase 1 (LSD1). A structure-activity relationship exploration revealed that derivatives of pyrrolo[2,3-c]pyridine exhibited nanomolar IC50 values against LSD1. Notably, compounds derived from this scaffold showed selective and reversible inhibition, which is crucial for therapeutic applications in cancer treatment. For instance, compound 23e demonstrated significant antiproliferative activity against acute myeloid leukemia (AML) cell lines (MV4-11 and Kasumi-1) and small cell lung cancer (SCLC) cell lines (NCI-H526) .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in various cancer models. The compound was found to activate CD86 mRNA expression in MV4-11 cells and induce differentiation in AML cell lines. In xenograft models, it effectively suppressed tumor growth, indicating its potential as an anticancer agent .
Study on Cell Lines
In a comparative study assessing the efficacy of several pyrrolo[2,3-c]pyridine derivatives, this compound was tested against various human cancer cell lines. The results indicated that it exhibited strong cytotoxicity with IC50 values in the low nanomolar range for several tested lines, including HeLa and HCT116 .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| N-Boc Compound | MV4-11 | 25 |
| N-Boc Compound | Kasumi-1 | 30 |
| N-Boc Compound | NCI-H526 | 40 |
The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to inhibit histone demethylation processes that are critical for gene expression regulation in cancer cells .
Selectivity Profiles
Research has also focused on the selectivity profiles of this compound against other enzymes. In studies involving cyclin-dependent kinases (CDKs), certain derivatives displayed excellent selectivity towards CDK2 over CDK9, suggesting that modifications to the pyrrolo[2,3-c]pyridine scaffold can lead to enhanced therapeutic profiles .
Q & A
Q. What are the primary research applications of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine in neurodegenerative disease studies?
This compound serves as a precursor for synthesizing ¹⁸F-MK-6240, a second-generation tau positron emission tomography (PET) tracer. It enables in vivo quantification of neurofibrillary tangles (NFTs), a hallmark of Alzheimer’s disease (AD) and chronic traumatic encephalopathy (CTE). The Boc (tert-butoxycarbonyl) group protects the amine during synthesis, which is later deprotected for ¹⁸F-labeling .
Methodological Insight :
- Radiosynthesis involves a two-step, one-pot process using automated modules (e.g., SHI CFN-MPS200). The Boc group is cleaved under acidic conditions, followed by ¹⁸F-fluorination to yield ¹⁸F-MK-6240 .
- Preclinical validation includes autoradiography on human AD brain tissues to confirm NFT specificity and in vivo primate studies to assess pharmacokinetics .
Q. How does the molecular structure of this compound influence its function as a PET tracer precursor?
The compound’s structure (C₂₁H₂₀N₄O₂) features a pyrrolopyridine-isoquinoline core, which confers high affinity for hyperphosphorylated tau aggregates. The Boc group enhances solubility and stability during synthesis, while the amine group allows site-specific ¹⁸F-labeling .
Structural Analysis :
- X-ray crystallography or NMR confirms the spatial arrangement critical for binding tau’s β-sheet conformation .
- Substituent modifications (e.g., nitro or fluoro groups) are tested to optimize binding kinetics and reduce off-target interactions .
Advanced Research Questions
Q. What experimental design considerations are critical for validating ¹⁸F-MK-6240 in human PET studies?
Key factors include:
- Cohort Selection : Cross-sectional studies comparing healthy elderly subjects, AD patients, and mild cognitive impairment (MCI) cases to establish tracer uptake patterns .
- Kinetic Modeling : Dynamic PET scans (≤150 min) with arterial blood sampling to calculate binding potential (BPₙd) and validate compartmental models .
- Control for Off-Target Binding : Evaluation in non-AD tauopathies (e.g., progressive supranuclear palsy) to confirm NFT specificity .
Example Protocol :
Q. How do researchers resolve discrepancies in tau tracer binding data across different neurodegenerative diseases?
Discrepancies arise due to variations in tau isoform expression (3R vs. 4R) or off-target binding to monoamine oxidase (MAO) or β-amyloid. Strategies include:
- Comparative Studies : Parallel use of ¹⁸F-MK-6240 (NFT-specific) and ¹⁸F-PI-2620 (3R/4R tau binder) in the same cohort .
- Blocking Experiments : Co-administration of MAO inhibitors (e.g., selegiline) to isolate tau-specific signals .
Data Interpretation Table :
| Tracer | Affinity (Kd) | Selectivity | Clinical Validation |
|---|---|---|---|
| ¹⁸F-MK-6240 | 0.14 nM | NFTs, minimal off-target | Validated in AD/MCI |
| ¹⁸F-PI-2620 | 0.22 nM | 3R/4R tau isoforms | Phase II trials in PSP |
Q. What challenges exist in quantifying tau pathology using ¹⁸F-MK-6240 PET, and how are they addressed?
Challenges include:
- Partial Volume Effects : Corrections using MRI-based segmentation to account for atrophy in AD brains .
- Kinetic Variability : Multi-timepoint analysis to distinguish specific binding from nonspecific uptake .
- Interscanner Differences : Harmonization protocols across PET systems to ensure reproducibility .
Advanced Analysis Workflow :
Q. How does ¹⁸F-MK-6240 compare to first-generation tau tracers in terms of specificity and clinical utility?
First-gen tracers (e.g., ¹⁸F-THK-5351) exhibit off-target binding to MAO-A/B, whereas ¹⁸F-MK-6240 shows no displaceable signal in non-NFT regions. Clinical advantages include:
- Higher Sensitivity : Detects early-stage tau pathology in MCI subjects .
- Improved Signal-to-Noise : Subnanomolar affinity reduces scan duration and radiation exposure .
Comparative Performance :
| Metric | ¹⁸F-MK-6240 | ¹⁸F-THK-5351 |
|---|---|---|
| Off-Target | None observed | MAO-A/B binding |
| Scan Duration | 90–150 min | 180+ min |
| Clinical Use | AD, CTE | AD, PSP |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
